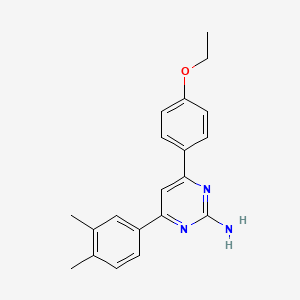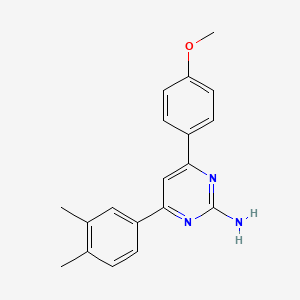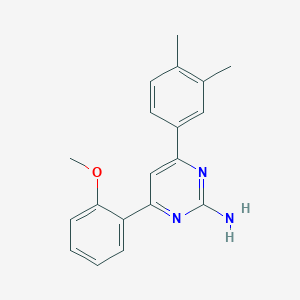
4-(3,4-Dimethylphenyl)-6-(4-ethoxyphenyl)pyrimidin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3,4-Dimethylphenyl)-6-(4-ethoxyphenyl)pyrimidin-2-amine, commonly referred to as 4-DMPEP, is a synthetic amine that has been studied for its potential therapeutic effects. It is a derivative of the amino acid pyrimidine, and is composed of three fused rings of carbon and nitrogen atoms. 4-DMPEP has been shown to possess a wide range of biological activities, including anti-inflammatory and anti-cancer properties.
Scientific Research Applications
4-DMPEP has been studied for its potential therapeutic effects. It has been demonstrated to possess anti-inflammatory properties, and has been shown to reduce the expression of pro-inflammatory cytokines and chemokines in vitro. In addition, 4-DMPEP has been studied for its anti-cancer properties. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells.
Mechanism of Action
The mechanism of action of 4-DMPEP is not yet fully elucidated. However, it is believed to act by inhibiting the activity of enzymes involved in the production of pro-inflammatory cytokines and chemokines. In addition, 4-DMPEP may also act by inhibiting the growth of cancer cells by blocking the activity of certain oncogenic proteins.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-DMPEP have been studied in vitro and in vivo. In vitro studies have demonstrated that 4-DMPEP can reduce the expression of pro-inflammatory cytokines and chemokines, as well as inhibit the growth of various cancer cell lines. In vivo studies have demonstrated that 4-DMPEP can reduce inflammation in animal models of inflammation, as well as inhibit the growth of tumors in animal models of cancer.
Advantages and Limitations for Lab Experiments
The advantages of using 4-DMPEP in laboratory experiments include its ease of synthesis, its high purity, and its low cost. In addition, it has been demonstrated to possess a wide range of biological activities, including anti-inflammatory and anti-cancer properties. The main limitation of using 4-DMPEP in laboratory experiments is that its mechanism of action is not yet fully understood.
Future Directions
Future research on 4-DMPEP should focus on elucidating its mechanism of action, as well as exploring its potential therapeutic applications. In particular, further studies should investigate the effects of 4-DMPEP on other inflammatory and cancer models. In addition, further studies should investigate the potential synergistic effects of combining 4-DMPEP with other therapeutic agents. Finally, further studies should investigate the potential side effects of 4-DMPEP when used in clinical settings.
Synthesis Methods
4-DMPEP can be synthesized through a multi-step process that involves the condensation of 3,4-dimethylphenol and 4-ethoxyphenyl bromide, followed by the addition of piperidine. The reaction is catalyzed by an acid, such as hydrochloric acid, and the product is then purified by column chromatography.
properties
IUPAC Name |
4-(3,4-dimethylphenyl)-6-(4-ethoxyphenyl)pyrimidin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O/c1-4-24-17-9-7-15(8-10-17)18-12-19(23-20(21)22-18)16-6-5-13(2)14(3)11-16/h5-12H,4H2,1-3H3,(H2,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAPUBHAVDRQEGV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=CC(=NC(=N2)N)C3=CC(=C(C=C3)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3,4-Dimethylphenyl)-6-(4-ethoxyphenyl)pyrimidin-2-amine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.












![2-(4-Bromo-3-fluorophenyl)imidazo[1,2-a]pyridine](/img/structure/B6348055.png)

